molecular formula C6H4S2 B14419104 Benzodithiete CAS No. 81044-78-2

Benzodithiete

Cat. No.: B14419104
CAS No.: 81044-78-2
M. Wt: 140.2 g/mol
InChI Key: BLTJGCJWPSQEMZ-UHFFFAOYSA-N
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Description

Benzodithiete is an organosulfur compound with the molecular formula C₆H₄S₂ It is characterized by a benzene ring fused with two sulfur atoms, forming a unique heterocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzodithiete can be synthesized through the activation of bis-o-phenylene tetrasulfide. This activation is typically achieved using catalytic amounts of molybdenum complexes such as Mo(tfd)₂(bdt) (where tfd = S₂C₂(CF₃)₂ and bdt = S₂C₆H₄). The reaction involves [4+2] cycloadditions with alkenes, producing substituted 2,3-dihydro-1,4-benzodithiins .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Benzodithiete undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into thiols or other sulfur-containing compounds.

    Substitution: this compound can participate in nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzodithiins .

Scientific Research Applications

Benzodithiete has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzodithiete involves its ability to undergo cycloaddition reactions, forming stable heterocyclic compounds. The molecular targets and pathways involved are primarily related to its reactivity with alkenes and other nucleophiles, leading to the formation of various biologically active compounds .

Comparison with Similar Compounds

    Benzodithiins: These compounds have a similar structure but differ in the position and number of sulfur atoms.

    Thiophenes: These are five-membered sulfur-containing heterocycles.

    Dithiins: These compounds contain two sulfur atoms in a six-membered ring.

Uniqueness: Benzodithiete is unique due to its specific reactivity and the ability to form stable, biologically active heterocycles. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry .

Properties

CAS No.

81044-78-2

Molecular Formula

C6H4S2

Molecular Weight

140.2 g/mol

IUPAC Name

7,8-dithiabicyclo[4.2.0]octa-1,3,5-triene

InChI

InChI=1S/C6H4S2/c1-2-4-6-5(3-1)7-8-6/h1-4H

InChI Key

BLTJGCJWPSQEMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)SS2

Origin of Product

United States

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